![molecular formula C19H17N3O3 B4927528 2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B4927528.png)
2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide
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Overview
Description
2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide, also known as HNMC, is a chemical compound that has been extensively studied for its potential use in scientific research. HNMC is a synthetic cannabinoid that has shown promise as a tool for investigating the endocannabinoid system and its role in various physiological processes.
Mechanism of Action
2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide is believed to act as a partial agonist at the CB1 and CB2 receptors in the endocannabinoid system. This means that it can bind to these receptors and activate them to a certain extent, but not to the same degree as a full agonist like THC. 2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide has also been shown to inhibit the reuptake of the neurotransmitter anandamide, which is involved in pain regulation and mood.
Biochemical and Physiological Effects
Studies have shown that 2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide can have a variety of biochemical and physiological effects, depending on the dose and route of administration. In general, 2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. It has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and standardized for use in research. However, one limitation is that its effects can vary depending on the dose and route of administration, which can make it difficult to compare results across different studies.
Future Directions
There are many potential future directions for research on 2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide. One area of interest is its potential use as a pain management tool, particularly for chronic pain conditions. Another area of interest is its potential use in treating addiction, as studies have shown that it can modulate the release of dopamine. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide and how it interacts with the endocannabinoid system.
Synthesis Methods
2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide is typically synthesized through a multistep process involving the reaction of 2-naphthoyl chloride with 4-methylphenylhydrazine, followed by the addition of hydroxylamine hydrochloride and acetic anhydride. The resulting compound is then purified through recrystallization.
Scientific Research Applications
2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide has been used in a variety of scientific research applications, including studies on the endocannabinoid system, pain management, and addiction. One study found that 2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide was effective at reducing pain in mice, suggesting that it may have potential as a pain management tool. Other studies have investigated the role of 2-(3-hydroxy-2-naphthoyl)-N-(4-methylphenyl)hydrazinecarboxamide in modulating the release of dopamine, a neurotransmitter involved in addiction.
properties
IUPAC Name |
1-[(3-hydroxynaphthalene-2-carbonyl)amino]-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12-6-8-15(9-7-12)20-19(25)22-21-18(24)16-10-13-4-2-3-5-14(13)11-17(16)23/h2-11,23H,1H3,(H,21,24)(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTZWALLCDJYRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Hydroxy-2-naphthoyl)amino]-3-(p-tolyl)urea |
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